3-Amino-1-(1-methyl-1H-imidazol-4-yl)propan-1-ol
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Overview
Description
3-Amino-1-(1-methyl-1H-imidazol-4-yl)propan-1-ol is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both amino and hydroxyl functional groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(1-methyl-1H-imidazol-4-yl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-methyl-1H-imidazole, which can be synthesized from glyoxal and ammonia.
Alkylation: The 1-methyl-1H-imidazole is then alkylated with a suitable alkylating agent to introduce the propyl chain.
Amination: The resulting intermediate is subjected to amination to introduce the amino group at the desired position.
Hydroxylation: Finally, the hydroxyl group is introduced through a hydroxylation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(1-methyl-1H-imidazol-4-yl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or amines are commonly used in substitution reactions.
Major Products
Oxidation: Produces carbonyl derivatives.
Reduction: Leads to reduced imidazole derivatives.
Substitution: Results in substituted imidazole compounds.
Scientific Research Applications
3-Amino-1-(1-methyl-1H-imidazol-4-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand for metal ions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-(1-methyl-1H-imidazol-4-yl)propan-1-ol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Metal Ion Chelation: Acts as a chelating agent for metal ions, affecting their biological availability.
Signal Transduction: May interfere with signal transduction pathways by interacting with receptors or other signaling molecules.
Comparison with Similar Compounds
Properties
Molecular Formula |
C7H13N3O |
---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
3-amino-1-(1-methylimidazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C7H13N3O/c1-10-4-6(9-5-10)7(11)2-3-8/h4-5,7,11H,2-3,8H2,1H3 |
InChI Key |
CDQIAYWFRKFRGB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)C(CCN)O |
Origin of Product |
United States |
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